molecular formula C22H13ClN4S B3035388 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320418-64-2

4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No. B3035388
CAS RN: 320418-64-2
M. Wt: 400.9 g/mol
InChI Key: XQYUFHOODGQKMV-UHFFFAOYSA-N
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Description

Spectroscopic and Molecular Docking Analysis

The compound 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has been the subject of various spectroscopic investigations. In one study, the vibrational spectral analysis was performed using FT-IR and FT-Raman spectroscopic techniques, which were complemented by density functional B3LYP method calculations. The study revealed the stability of the molecule and its nonlinear optical behavior, with molecular docking results suggesting potential inhibitory activity against GPb, indicating possible anti-diabetic properties .

Synthesis and Anticancer Activity

An environmentally friendly synthesis method using ultrasound-promoted one-pot, three-component synthesis was reported for derivatives of the compound. These derivatives exhibited significant in-vitro anticancer activities against various human tumor cell lines. The docking study indicated a good binding mode in the active site of the thymidylate synthase enzyme, and the ADME properties suggested good drug-like characteristics .

Conductance and Solvent Behavior

The conductance of a related compound, 6-(4-chlorophenyl)-1, 2, 3, 4-tetrahydro-2, 4-dioxopyrimidine-5-carbonitrile, was measured in a 60% DMSO-water mixture at various temperatures. The study provided insights into the interactions and solvent properties of the compound, with calculated parameters such as limiting molar conductance and dissociation constant .

Thermodynamic Studies

Thermodynamic parameters such as Gibb’s free energy, entropy change, and enthalpy change were evaluated for the same compound in a 60% DMSO solution. The results indicated the spontaneity of the reaction, with negative Gibb’s free energy and enthalpy change, and a positive entropy change .

Structural and Antimicrobial Studies

The compound 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile was used to form new solid complexes with transition metals. These complexes were characterized by various spectroscopic methods and showed higher antibacterial activity compared to the free ligand .

Novel Compound Synthesis

A novel synthesis approach was described for 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, which involved the reaction of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different substituted phenyl ethanones. The structures of the newly synthesized compounds were confirmed by chemical and spectroscopic data .

Scientific Research Applications

Spectroscopic Investigations and Potential Chemotherapeutic Applications

A study by Alzoman et al. (2015) employed FT-IR and FT-Raman spectroscopic techniques to analyze a similar compound, providing insights into its molecular geometry and electronic properties. Their findings suggested potential anti-diabetic properties due to inhibitory activity against certain enzymes, indicating its use as a chemotherapeutic agent (Alzoman et al., 2015).

Synthesis and Antimicrobial Activity

Rostamizadeh et al. (2013) synthesized pyrimidine-5-carbonitrile derivatives through a one-pot reaction, revealing their antibacterial activity. This demonstrates the compound's potential in developing new antimicrobial agents (Rostamizadeh et al., 2013).

Molecular Docking and Anticancer Properties

Tiwari et al. (2016) reported the synthesis of thiadiazolopyrimidine-6-carbonitrile derivatives using ultrasound-promoted methods. The compounds displayed significant in-vitro anticancer activities, with molecular docking studies suggesting their effectiveness in binding to thymidylate synthase enzyme, an important target in cancer treatment (Tiwari et al., 2016).

Structural Analysis and Nonlinear Optical Properties

Hussain et al. (2020) conducted a comparative study using DFT/TDDFT and experimental methods on thiopyrimidine derivatives. Their research provided valuable data on structural parameters, electronic properties, and nonlinear optical (NLO) behavior, which are crucial for applications in medicine and optoelectronics (Hussain et al., 2020).

Conductance and Solvent Behavior Analysis

Gaware (2021) investigated the conductance of a pyrimidine derivative in a DMSO-water mixture, providing insights into its dissociation behavior and solvent interactions. This research is significant for understanding the solubility and reactivity of the compound in various environments (Gaware, 2021).

properties

IUPAC Name

4-(4-chlorophenyl)-6-phenylsulfanyl-2-pyridin-3-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN4S/c23-17-10-8-15(9-11-17)20-19(13-24)22(28-18-6-2-1-3-7-18)27-21(26-20)16-5-4-12-25-14-16/h1-12,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYUFHOODGQKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145719
Record name 4-(4-Chlorophenyl)-6-(phenylthio)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

CAS RN

320418-64-2
Record name 4-(4-Chlorophenyl)-6-(phenylthio)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320418-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-6-(phenylthio)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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